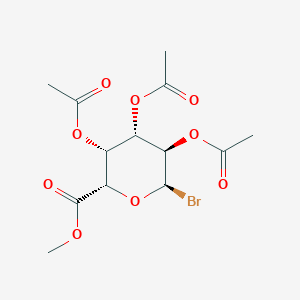

Acetobromo-alpha-D-glucuronic acid methyl ester

Descripción

Acetobromo-alpha-D-glucuronic acid methyl ester (CAS# 21085-72-3) is a brominated, acetylated derivative of D-glucuronic acid. Its molecular formula is C₁₃H₁₇BrO₉, with a molecular weight of 397.17 g/mol . Structurally, it features a methyl ester at the carboxyl group, three acetyl groups at positions 2, 3, and 4, and a bromine atom replacing the hydroxyl group at position 1 (rendering it 1-deoxy) . Key physical properties include a melting point of 188.8°C, boiling point of 388.6°C, and density of 1.52 g/cm³ .

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTNLHGTLIBHHZ-SVNGYHJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260289 | |

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21085-72-3 | |

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21085-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021085723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Procedure

The synthesis begins with 3-O-acetyl-α-D-glucuronic acid methyl ester (Compound 8), which is treated with a 33% acetic acid solution of hydrogen bromide at 0°C. The reaction mixture is stirred at room temperature for 2 hours, after which benzene is added to facilitate concentration under reduced pressure. The resulting syrup is dissolved in ethyl acetate, washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0°C → 20°C (room temperature) |

| Reaction Time | 2 hours |

| Yield | 96.98% |

| Purity (HPLC) | ≥97.5% (ELSD) |

This method achieves near-quantitative yield, attributed to the optimal balance of acetic acid’s solvation properties and HBr’s bromination efficiency. The use of ethyl acetate for extraction minimizes side reactions, while sodium bicarbonate neutralizes residual HBr, ensuring product stability.

Acetylation and Bromination with Acetic Anhydride and Hydrobromic Acid

An alternative route involves the direct acetylation and bromination of glucuronic acid. While less commonly reported, this method provides insights into derivatization strategies for carbohydrate chemistry.

Synthesis Protocol

Glucuronic acid is reacted with acetic anhydride and hydrobromic acid under controlled conditions. The acetyl groups protect hydroxyl moieties, while HBr introduces the bromine atom at the anomeric position. Purification via recrystallization yields the final product, characterized by spectroscopic methods such as NMR and IR.

Critical Observations:

-

The reaction’s exothermic nature necessitates temperature control to prevent decomposition.

-

Recrystallization solvents (e.g., ethyl acetate or benzene) influence crystal morphology and purity.

Comparative Analysis of Synthetic Methods

Both methods exhibit distinct advantages and limitations:

Method 1 is preferred for industrial applications due to its scalability and high yield. Method 2, while academically valuable, involves additional protection steps that complicate large-scale synthesis.

Analytical Characterization

Rigorous quality control ensures the compound’s suitability for sensitive applications:

Physicochemical Properties

Spectroscopic Confirmation

-

NMR : Peaks corresponding to acetyl groups (δ 2.0–2.1 ppm) and the anomeric bromine (δ 5.3 ppm) confirm structural integrity.

-

IR : Stretching vibrations at 1740 cm⁻¹ (C=O) and 680 cm⁻¹ (C-Br) validate functional groups.

Applications in Contemporary Research

The compound’s primary utility lies in synthesizing glucuronide prodrugs, such as:

-

Cancer Prodrugs : Water-soluble derivatives of camptothecin for targeted therapy.

-

Anti-inflammatory Agents : Tofacitinib prodrugs activated by gut microbiota β-glucuronidase.

These applications leverage the compound’s ability to introduce glucuronic acid moieties, enhancing drug solubility and targeting specificity .

Análisis De Reacciones Químicas

Types of Reactions

Acetobromo-alpha-D-glucuronic acid methyl ester undergoes various types of chemical reactions including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.

Hydrolysis: Acidic conditions often involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Hydrolysis: Products include glucuronic acid derivatives and methanol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Acetobromo-alpha-D-glucuronic acid methyl ester serves as a glycosyl donor in carbohydrate chemistry. Its bromine atom facilitates nucleophilic substitution reactions, making it a valuable intermediate for synthesizing various glycosides and oligosaccharides. For instance, it has been effectively used to produce hemiacetals and other derivatives through Ag2CO3-catalyzed hydrolysis, yielding high percentages of desired products .

Medicinal Chemistry

This compound is notable for its role in drug development. It has been utilized in the synthesis of glucuronide conjugates, which are essential for enhancing the solubility and bioavailability of pharmaceutical compounds. A study demonstrated that this compound could be converted into glucuronides with therapeutic potential through specific enzymatic reactions .

Biochemical Studies

In biochemical research, this compound is employed to investigate glycosylation processes and enzyme interactions. Its ability to act as a substrate for glycosyltransferases allows researchers to explore the mechanisms of carbohydrate metabolism and the roles of glycosylated compounds in biological systems .

Case Study 1: Synthesis of Glycosyl Donors

A study published in Medicinal Chemistry Communications detailed the synthesis of a series of glycosyl donors from this compound. The researchers utilized this compound to create various derivatives through selective deacetylation and subsequent reactions with alcohols under controlled conditions. The results indicated that the synthesized glycosides exhibited promising biological activities .

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| AgOTf, 2,6-lutidine | 50 | Orthoester |

| Ag2CO3 Hydrolysis | 84 | Hemiacetal |

Case Study 2: Glucuronidation Reactions

In another investigation focusing on drug metabolism, this compound was used to synthesize glucuronide conjugates of various drugs. The study highlighted how these conjugates improved pharmacokinetic properties and facilitated excretion pathways in vivo. The glucuronidation process was monitored using LC-MS techniques to confirm product formation .

| Drug Compound | Glucuronide Formed | Yield (%) |

|---|---|---|

| Drug A | Drug A Glucuronide | 75 |

| Drug B | Drug B Glucuronide | 82 |

Mecanismo De Acción

The mechanism of action of acetobromo-alpha-D-glucuronic acid methyl ester involves its conversion to glucuronide derivatives by glucuronidase enzymes . These enzymes cleave the ester bond, releasing the active drug at the site of action. This targeted release mechanism enhances the therapeutic efficacy and reduces systemic side effects .

Comparación Con Compuestos Similares

Fatty Acid Methyl Esters

Compounds like palmitic acid methyl ester (C₁₇H₃₄O₂) and stearic acid methyl ester (C₁₉H₃₈O₂) are frequently analyzed via GC-MS as lipid biomarkers .

Key Difference : The bromine and acetyl groups in the target compound enable reactivity in glycosylation, unlike inert fatty acid esters used primarily in analytical chemistry.

Terpene-Derived Methyl Esters

Sandaracopimaric acid methyl ester (C₂₁H₃₀O₃) and communic acid methyl esters are diterpenoid derivatives isolated from plant resins .

Key Difference : Terpene esters are studied for their biological activities (e.g., antimicrobial properties), whereas the target compound is tailored for chemical synthesis.

Other Brominated Sugar Derivatives

| Feature | This compound | 1,2,3,4-Tetra-O-acetyl-glucuronic Acid Methyl Ester |

|---|---|---|

| Substituents | Bromo, tri-O-acetyl | Tetra-O-acetyl |

| Reactivity | High (bromine as leaving group) | Low (no leaving group) |

| Applications | Glycosylation | Protective group in sugar chemistry |

Key Difference : The bromine atom in the target compound enhances its utility in nucleophilic substitution reactions.

Commercial and Physical Comparison

| Compound | Purity | Price (1g) | Key Suppliers |

|---|---|---|---|

| This compound | 98% | $159 | Santa Cruz Biotechnology, TCI Chemicals |

| Palmitic acid methyl ester | >95% | ~$50 | Generic chemical suppliers |

Key Insight : The target compound is niche and costlier due to specialized synthetic applications, while fatty acid esters are commodity chemicals.

Research Findings and Unique Advantages

- Glycosylation Efficiency: The bromine atom in this compound facilitates faster glycosidic bond formation compared to non-brominated analogs .

- Probe Synthesis : Its use in heparanase probes highlights its role in biomedical research, unlike terpene or fatty acid esters .

- Thermal Stability : High boiling point (~388°C) ensures stability in high-temperature reactions .

Actividad Biológica

Acetobromo-alpha-D-glucuronic acid methyl ester (ABGME), a derivative of glucuronic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of ABGME, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₇BrO₉

- Molecular Weight : 397.17 g/mol

- CAS Number : 21085-72-3

- Appearance : White to light gray crystalline powder

- Melting Point : 104 °C to 108 °C

- Purity : ≥95% (GC)

ABGME is synthesized through the bromination of glucuronic acid derivatives. The compound acts as a glycosyl donor in various glycosylation reactions, facilitating the formation of glycosidic bonds in carbohydrate chemistry. Its reactivity is attributed to the bromine atom, which can be replaced by nucleophiles in substitution reactions, making it a valuable intermediate for synthesizing complex carbohydrates and glycosides.

Reaction Scheme

The synthesis typically involves:

- Bromination of glucuronic acid derivatives.

- Purification through chromatography techniques.

Biological Activities

ABGME exhibits several biological activities that are significant for pharmaceutical applications:

- Anticancer Activity : Research indicates that ABGME can enhance the efficacy of certain anticancer drugs by modifying their pharmacokinetics through glucuronidation processes. For instance, it has been used to synthesize HMR1098-S-glucuronide methyl ester, a K-ATP-blocking agent with potential therapeutic effects in cancer treatment .

- Enzyme Inhibition : ABGME has been studied for its ability to inhibit specific enzymes involved in drug metabolism, thereby affecting the bioavailability and efficacy of co-administered drugs. This property is particularly relevant in polypharmacy scenarios where drug interactions are a concern.

Case Studies

-

Study on Glucuronidation :

A study published in MedChemComm explored the use of ABGME as a glucuronidation reagent for various substrates. The results demonstrated that ABGME effectively facilitated the formation of glucuronides with high yields, showcasing its utility in drug development . -

Pharmacokinetic Studies :

In a pharmacokinetic study involving ABGME, blood samples were analyzed post-injection to assess the compound's metabolism and clearance rates. The study revealed that ABGME significantly altered the pharmacokinetics of certain drugs, leading to increased plasma concentrations and prolonged effects .

Table 1: Summary of Biological Activities

Table 2: Physical Properties of ABGME

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BrO₉ |

| Molecular Weight | 397.17 g/mol |

| Melting Point | 104 °C - 108 °C |

| Purity | ≥95% (GC) |

Q & A

Q. What are the optimal synthetic routes for Acetobromo-alpha-D-glucuronic acid methyl ester, and how is its purity validated?

- Methodological Answer : The compound is synthesized via sequential O-acetylation of D-glucuronic acid followed by bromination at the anomeric position. Tri-O-acetylation protects hydroxyl groups, and bromination is achieved using HBr in acetic acid. Purity is validated via GC-MS (e.g., HP-5MS columns, helium carrier gas) and NMR (¹H/¹³C) to confirm acetyl and bromine substitution patterns. Cross-referencing retention times with libraries like Wiley ensures accurate identification .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : GC-MS with non-polar capillary columns (e.g., HP-5MS) and electron ionization (70 eV) is standard. For structural confirmation, 2D NMR (COSY, HSQC) resolves overlapping signals from acetyl and anomeric groups. Internal standards like heptadecanoic acid methyl ester improve quantification in lipid-rich matrices .

Q. How does this compound function as a glycosyl donor in oligosaccharide synthesis?

- Methodological Answer : The bromine at C1 acts as a leaving group, enabling nucleophilic displacement by hydroxyl groups of acceptors under Koenigs-Knorr conditions (Ag₂CO₃ or AgOTf as promoters). Steric effects from acetyl groups dictate regioselectivity. Reaction progress is monitored via TLC or HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for derivatives of this compound?

- Methodological Answer : Discrepancies arise from degradation during GC-MS analysis (e.g., thermal decomposition of acetyl groups). Validate via parallel LC-ESI-MS (low-temperature ionization) and compare fragmentation patterns with synthetic standards. For NMR, deuterated solvents and inverse-gated decoupling suppress artifacts .

Q. What strategies improve the stability of this compound in long-term storage?

Q. How can kinetic studies optimize its use in enzymatic glycosylation reactions?

- Methodological Answer : Employ stopped-flow UV-Vis or fluorometric assays (e.g., acetophenone assay) to monitor transglycosylation rates. Vary acceptor substrates (e.g., amino alcohols) and use Lineweaver-Burk plots to determine and . Ag⁺ or Zn²⁺ ions often enhance reaction efficiency .

Q. What mechanistic insights explain its selectivity in forming β-linked glycosides despite its α-configuration?

- Methodological Answer : The α-bromine leaves via an -like mechanism, inverting configuration to form β-linkages. Solvent polarity (e.g., nitromethane vs. toluene) and promoter choice (Ag⁺ vs. Cu⁺) influence transition-state stabilization. DFT calculations model steric and electronic effects .

Methodological Notes

- GC-MS Parameters : Use 30 m HP-5MS columns, 70–300°C gradients (10°C/min), and Wiley/NIST libraries for spectral matching .

- NMR Optimization : 600 MHz instruments with cryoprobes enhance sensitivity for low-concentration samples .

- Ethical Compliance : Ensure synthetic protocols adhere to institutional safety guidelines for bromine handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.